Radical Decomposition Pathway Differentiates O2F from Molecular OF2 and O2F2
Dioxygen monofluoride (O2F) decomposes via a radical dissociation mechanism (O2F → O2 + F•) at temperatures above 100 K [1]. This is a fundamental difference from oxygen difluoride (OF2), which is a stable, toxic gas at room temperature and decomposes at 200°C , and dioxygen difluoride (O2F2), which decomposes at -160°C [2]. This means O2F acts as a direct source of atomic fluorine radicals, whereas OF2 and O2F2 do not provide the same intermediate species under identical conditions.
| Evidence Dimension | Thermal Decomposition Pathway and Temperature |
|---|---|
| Target Compound Data | Radical dissociation to O2 and F• at temperatures >100 K [1] |
| Comparator Or Baseline | OF2: Decomposes at 200°C ; O2F2: Decomposes at -160°C [2] |
| Quantified Difference | O2F decomposes at a temperature ~260 K lower than OF2 and ~15 K higher than O2F2. |
| Conditions | Thermal stability assessment under standard conditions. |
Why This Matters
This dictates that O2F is the only viable precursor for generating atomic fluorine radicals in a cryogenic environment, whereas other oxygen fluorides are either too stable or too unstable for this specific application.
- [1] WebQC. Properties of FO2. View Source
- [2] IPFS. Dioxygen difluoride. View Source
